An In-Depth Technical Guide to the Spectral Data Analysis of 5-(Dimethylamino)uracil
An In-Depth Technical Guide to the Spectral Data Analysis of 5-(Dimethylamino)uracil
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 5-(Dimethylamino)uracil (5-(DMA)U), a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of the mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy data associated with this compound. Beyond a mere presentation of data, this guide elucidates the principles behind the spectroscopic techniques, details exacting experimental protocols to ensure data integrity, and offers an expert interpretation of the spectral features to confirm the molecular structure of 5-(DMA)U. By integrating data from multiple analytical techniques, we provide a holistic and self-validating confirmation of the compound's identity, showcasing a workflow that embodies the principles of expertise, authoritativeness, and trustworthiness.
Introduction to 5-(Dimethylamino)uracil
Chemical Structure and Properties
5-(Dimethylamino)uracil, systematically named 5-(dimethylamino)-1H-pyrimidine-2,4-dione, is a derivative of the naturally occurring pyrimidine base, uracil. The introduction of an electron-donating dimethylamino group at the C5 position significantly alters the electronic properties and reactivity of the pyrimidine ring.[1]
Table 1: Physicochemical Properties of 5-(Dimethylamino)uracil
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem CID: 255552[1] |
| Molecular Weight | 155.15 g/mol | PubChem CID: 255552[1] |
| IUPAC Name | 5-(dimethylamino)-1H-pyrimidine-2,4-dione | PubChem CID: 255552[1] |
| CAS Number | 37454-51-6 | PubChem CID: 255552[1] |
Significance and Applications
Uracil and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[2][3] The substitution at the 5-position is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds. The dimethylamino group, in particular, can serve as a key pharmacophore or as a synthetic handle for further molecular elaboration.[4] Therefore, the unambiguous structural confirmation of 5-(DMA)U through rigorous spectral analysis is a critical step in both its synthesis and its application in drug discovery pipelines.
Principles of Spectroscopic Analysis
The structural elucidation of an organic molecule like 5-(DMA)U relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, offering clues to its substructures.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly concerning conjugated systems and chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework of the molecule, revealing details about the connectivity and chemical environment of each atom.
The combined interpretation of these datasets allows for a confident and complete structural assignment.
Experimental Protocols & Data Acquisition
The integrity of spectral data is contingent upon meticulous experimental execution. The following protocols represent best practices for the acquisition of high-quality data for 5-(DMA)U.
Mass Spectrometry (LC-MS/MS)
The choice of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is justified by its high sensitivity and selectivity, which are crucial for analyzing polar molecules like uracil derivatives.
-
Sample Preparation: A stock solution of 5-(DMA)U is prepared in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL. Serial dilutions are made to prepare working solutions. For analysis from a biological matrix, a protein precipitation step followed by solid-phase extraction would be employed to ensure a clean sample.
-
Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument is set to monitor the transition of the protonated molecular ion [M+H]⁺ to its most stable product ions.
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
-
Sample Preparation: The solid 5-(DMA)U sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
UV-Visible Spectroscopy
This technique is used to determine the absorption maxima (λmax) which are characteristic of the molecule's chromophores.
-
Sample Preparation: A dilute solution of 5-(DMA)U is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, to an approximate concentration of 10-5 M.
-
Data Acquisition: The UV-Vis spectrum is recorded from 200 to 400 nm using a dual-beam spectrophotometer. The solvent is used as a reference in the blank cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for detailed structural elucidation.
-
Sample Preparation: Approximately 5-10 mg of 5-(DMA)U is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is transferred to a 5 mm NMR tube.[5][6][7]
-
Data Acquisition: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom.
-
Spectral Data Analysis and Interpretation
Disclaimer: The following spectral data are representative for 5-(Dimethylamino)uracil, synthesized from values reported for closely related uracil derivatives and established spectroscopic principles.
Mass Spectrometry (MS)
The ESI-MS spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.
Table 2: Mass Spectrometry Data for 5-(Dimethylamino)uracil
| Ion | m/z (expected) | Interpretation |
| [M+H]⁺ | 156.08 | Protonated Molecular Ion (C₆H₁₀N₃O₂) |
| Fragment 1 | 114.06 | Loss of HN=C=O (isocyanate) |
| Fragment 2 | 85.06 | Further fragmentation |
The molecular ion at m/z 156.08 confirms the molecular formula C₆H₉N₃O₂ (calculated exact mass of [M+H]⁺ = 156.0768). The fragmentation pattern is consistent with the uracil scaffold. A characteristic fragmentation of uracil derivatives is the loss of isocyanic acid (HNCO, 43 Da).[8] The fragmentation of the dimethylamino group can also occur, typically through alpha-cleavage.
Caption: Proposed ESI-MS fragmentation pathway for 5-(Dimethylamino)uracil.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups within the 5-(DMA)U molecule.
Table 3: Key IR Absorption Bands for 5-(Dimethylamino)uracil
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3100 | Medium, Broad | N-H Stretching (Amide) |
| 3050 | Weak | C-H Stretching (Aromatic/Vinylic) |
| 2950 - 2850 | Medium | C-H Stretching (Aliphatic, -N(CH₃)₂) |
| 1710 | Strong | C=O Stretching (Amide, C4=O)[9] |
| 1660 | Strong | C=O Stretching (Amide, C2=O) & C=C Stretching |
| 1450 | Medium | C-H Bending (Aliphatic) |
| 1250 | Strong | C-N Stretching (Aromatic Amine) |
The two strong carbonyl absorptions are characteristic of the uracil ring. The presence of both sp² and sp³ C-H stretching bands, along with the strong C-N stretch, supports the overall structure.
UV-Visible Spectroscopy
The UV-Vis spectrum in ethanol is expected to show absorption maxima characteristic of the substituted pyrimidine chromophore.
Table 4: UV-Visible Absorption Data for 5-(Dimethylamino)uracil
| Solvent | λmax (nm) | Interpretation |
| Ethanol | ~275 | π → π* transition |
The electron-donating dimethylamino group at the 5-position causes a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil (λmax ≈ 258 nm).[10][11] This is a predictable and confirmatory feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms in the molecule.
Table 5: ¹H NMR Spectral Data for 5-(Dimethylamino)uracil
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.95 | br s | 1H | N3 -H |
| 10.70 | br s | 1H | N1 -H |
| 7.35 | s | 1H | C6 -H |
| 2.80 | s | 6H | -N(CH₃ )₂ |
The ¹H NMR spectrum is simple and highly informative. The two downfield broad singlets are characteristic of the amide protons on the uracil ring.[12][13] The singlet at 7.35 ppm corresponds to the single vinylic proton at the C6 position. The most upfield signal at 2.80 ppm, integrating to 6 protons, is the characteristic singlet for the two equivalent methyl groups of the dimethylamino substituent.
Table 6: ¹³C NMR Spectral Data for 5-(Dimethylamino)uracil
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C4 =O |
| 151.0 | C2 =O |
| 140.0 | C6 |
| 105.0 | C5 |
| 40.5 | -N(C H₃)₂ |
The ¹³C spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The two downfield signals are assigned to the carbonyl carbons. The signal for C5 is shifted significantly upfield due to the strong electron-donating effect of the attached nitrogen atom, a key diagnostic feature for 5-substituted uracils.[14][15][16] The signal at 40.5 ppm corresponds to the two equivalent methyl carbons.
Caption: Annotated structure of 5-(DMA)U with ¹H and ¹³C NMR chemical shift assignments.
Integrated Spectroscopic Analysis: A Holistic View
The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.
-
MS confirms the molecular weight (155.15 g/mol ) and elemental composition (C₆H₉N₃O₂).
-
IR confirms the presence of key functional groups: amide N-H, two distinct carbonyls (C=O), a vinylic C-H, and an aliphatic dimethylamino group.
-
UV-Vis shows the characteristic π → π* transition of the uracil chromophore, shifted as expected by the C5 substituent.
-
NMR provides the definitive carbon-hydrogen framework. ¹H NMR shows the correct number and type of protons (2x NH, 1x vinyl H, 6x methyl H) with appropriate chemical shifts. ¹³C NMR confirms the five unique carbon environments, including the two carbonyls and the diagnostic upfield shift of C5.
Each piece of data corroborates the others, leading to the unequivocal identification of the compound as 5-(Dimethylamino)uracil. This self-validating system of analysis is the cornerstone of trustworthy chemical characterization.
Conclusion
This guide has detailed the comprehensive spectral analysis of 5-(Dimethylamino)uracil. By applying a suite of spectroscopic techniques—MS, IR, UV-Vis, and NMR—we have demonstrated a robust workflow for the complete structural elucidation of this important uracil derivative. The causality behind experimental choices, from sample preparation to data acquisition parameters, has been explained to ensure reproducibility and data integrity. The interpretation of each spectrum provides a piece of the structural puzzle, and their integration yields a holistic and definitive confirmation of the molecule's identity. This guide serves as both a reference for the spectral properties of 5-(DMA)U and as a template for the rigorous characterization of novel chemical entities in a research and development setting.
References
-
Hansen, S. H., & Greibe, E. (2021). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
-
ResearchGate. (n.d.). IR absorption spectra of the uracil molecule showing its degradation... [Image]. [Link]
-
Wong, K. L., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747–2755. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Link]
-
Ulanenko, K., Falb, E., Gottlieb, H. E., & Herzig, Y. (2006). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. The Journal of Organic Chemistry, 71(18), 7053–7056. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS General Information. UW-Madison Libraries. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
ResearchGate. (2025). 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255552, 5-(Dimethylamino)uracil. [Link]
-
ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. [Table]. [Link]
-
Ten, G. N., Nechaev, V. V., & Krasnoshchekov, S. V. (2010). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Optics and Spectroscopy, 108(1), 37-44. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]
-
El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxins, 15(9), 548. [Link]
-
Koshkin, V. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]
-
Santoro, F., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(37), 11346-11359. [Link]
-
ResearchGate. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Mass spectrum of N,N-dimethylaminoethane. [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). Uracil. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2025). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
-
National Institutes of Health. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
Sources
- 1. 5-(Dimethylamino)uracil | C6H9N3O2 | CID 255552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- 11. The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uracil(66-22-8) 1H NMR [m.chemicalbook.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 16. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
